molecular formula C10H17IN4O B13541473 4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanamide

4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanamide

Katalognummer: B13541473
Molekulargewicht: 336.17 g/mol
InChI-Schlüssel: ZXQDJVCAPBGGTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanamide is a chemical compound that features a pyrazole ring substituted with an iodine atom and a butanamide chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under acidic conditions.

    Attachment of the Butanamide Chain: The iodinated pyrazole is reacted with a butanamide derivative in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products with various functional groups replacing the iodine atom.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

Wissenschaftliche Forschungsanwendungen

4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanamide involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. This interaction can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Bromo-1H-pyrazol-1-yl)-2-(propylamino)butanamide
  • 4-(4-Chloro-1H-pyrazol-1-yl)-2-(propylamino)butanamide
  • 4-(4-Fluoro-1H-pyrazol-1-yl)-2-(propylamino)butanamide

Uniqueness

The presence of the iodine atom in 4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanamide makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and binding characteristics, making this compound particularly interesting for specific applications in medicinal chemistry and material science.

Eigenschaften

Molekularformel

C10H17IN4O

Molekulargewicht

336.17 g/mol

IUPAC-Name

4-(4-iodopyrazol-1-yl)-2-(propylamino)butanamide

InChI

InChI=1S/C10H17IN4O/c1-2-4-13-9(10(12)16)3-5-15-7-8(11)6-14-15/h6-7,9,13H,2-5H2,1H3,(H2,12,16)

InChI-Schlüssel

ZXQDJVCAPBGGTF-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(CCN1C=C(C=N1)I)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.